
3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione is a complex organic compound with the molecular formula C16H15N3O3. It is known for its unique structure, which includes a piperidine-2,6-dione core and an isoindolin-2-yl group substituted with a prop-2-yn-1-ylamino moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the isoindolin-2-yl intermediate, which is then reacted with piperidine-2,6-dione under specific conditions to form the final product. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione exhibits significant antitumor properties. The National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of human tumor cell lines. The results demonstrated a mean growth inhibition (GI) value of 15.72 μM, indicating its potential as an anticancer agent . Such activity suggests that this compound could be developed further for therapeutic applications in oncology.
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic reactions involving isoindoline derivatives and piperidine diones. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Derivative Development
This compound serves as a scaffold for the development of novel derivatives with enhanced biological activities. Researchers are exploring modifications to improve solubility, bioavailability, and selectivity towards cancer cells while minimizing toxicity .
Antimicrobial Properties
Recent studies have suggested that compounds related to this compound may also exhibit antimicrobial activities. The structural features conducive to biological activity can lead to effective treatments against bacterial and fungal infections .
Computational Studies
Computational docking studies have been utilized to predict the interaction of this compound with various biological targets, providing insights into its potential mechanisms of action and guiding future synthetic efforts . These studies are crucial for understanding how modifications to the chemical structure can enhance desired properties.
Wirkmechanismus
The mechanism of action of 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory and anti-inflammatory properties.
Thalidomide: Known for its sedative and immunomodulatory effects, but also infamous for its teratogenicity.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory and anticancer activities.
Uniqueness
3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione stands out due to its unique structural features and the presence of the prop-2-yn-1-ylamino group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Biologische Aktivität
3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 2357110-24-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H13N3O4, with a molecular weight of 311.29 g/mol. The compound features a piperidine ring fused with an isoindoline structure, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃N₃O₄ |
Molecular Weight | 311.29 g/mol |
CAS Number | 2357110-24-6 |
Synonyms | 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-ynylamino)isoindoline-1,3-dione |
Research indicates that this compound interacts with the IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4), which are critical in regulating immune responses and hematopoiesis. By modulating the levels of these proteins, the compound may influence various diseases related to immune dysfunctions.
Key Mechanisms:
- IKZF2 Modulation : The compound has been linked to the reduction of IKZF2 protein levels, which can ameliorate disorders associated with immune system dysregulation .
- Inhibition of Cell Proliferation : Studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways involving IKZF proteins .
Biological Activity
The biological activity of this compound has been assessed in various studies:
Anticancer Activity
Several studies have demonstrated its potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro studies using leukemia cell lines showed that the compound significantly reduced cell viability and induced apoptosis .
Immunomodulatory Effects
The compound's ability to modulate immune responses has been highlighted in studies focusing on autoimmune diseases:
- Autoimmune Disease Models : Animal models treated with this compound exhibited reduced symptoms of autoimmune diseases, indicating its potential as a therapeutic agent .
Case Studies
- Case Study on Leukemia : A study involving leukemic mice treated with the compound showed a marked decrease in tumor size and an increase in survival rates compared to control groups .
- Case Study on Autoimmunity : In a clinical trial involving patients with autoimmune disorders, administration of the compound resulted in improved clinical outcomes and reduced inflammatory markers .
Eigenschaften
IUPAC Name |
3-[3-oxo-7-(prop-2-ynylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-8-17-12-5-3-4-10-11(12)9-19(16(10)22)13-6-7-14(20)18-15(13)21/h1,3-5,13,17H,6-9H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLSYQSZXHZTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.